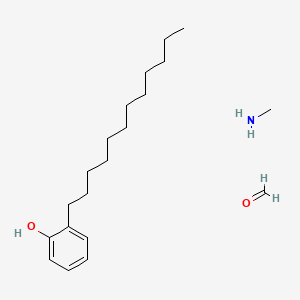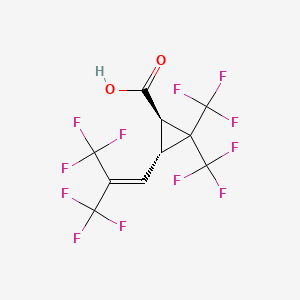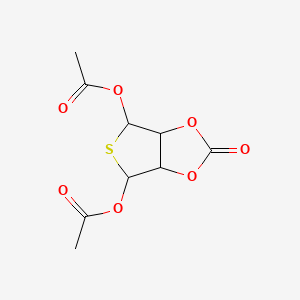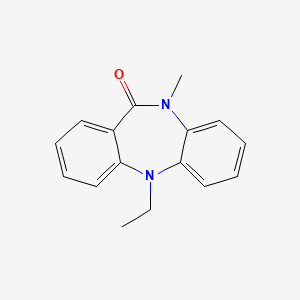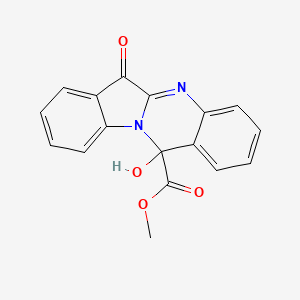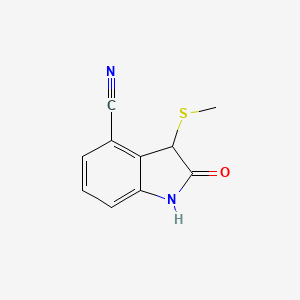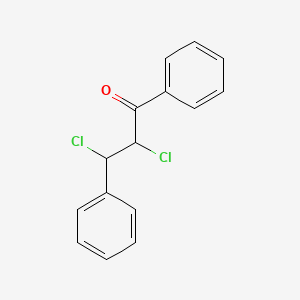
2,3-Dichloro-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C15H12Cl2O. It is a chlorinated derivative of diphenylpropanone and is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,3-diphenylpropan-1-one typically involves the chlorination of 1,3-diphenylpropan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using gas chromatography to ensure the desired level of chlorination is achieved.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3-Dichloro-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The diphenylpropanone backbone provides stability and facilitates interactions with biological molecules, potentially affecting enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-propanol: Another chlorinated propanol with similar reactivity but different applications.
2,3-Dichloropropanol: Shares the dichloro functionality but differs in the position of the chlorine atoms and overall structure.
1,2,3-Trichloropropane: Contains an additional chlorine atom, leading to different chemical properties and uses.
Uniqueness
2,3-Dichloro-1,3-diphenylpropan-1-one is unique due to its diphenylpropanone structure combined with the dichloro functionality. This combination provides a balance of stability and reactivity, making it valuable in various chemical syntheses and research applications.
Properties
CAS No. |
16619-56-0 |
|---|---|
Molecular Formula |
C15H12Cl2O |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
2,3-dichloro-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H12Cl2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
JKSKLBKKFIAHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


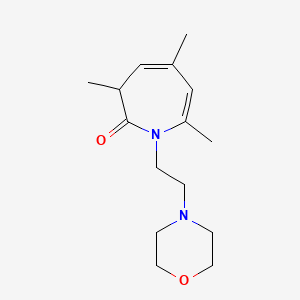
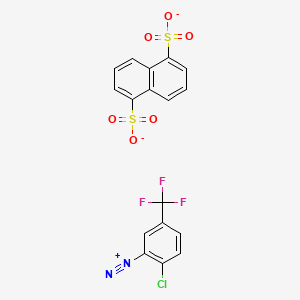
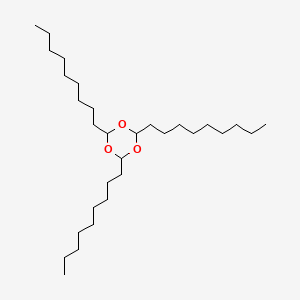
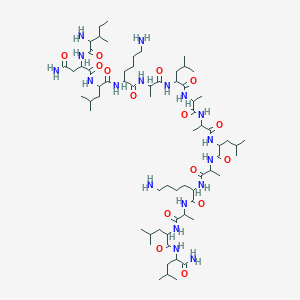
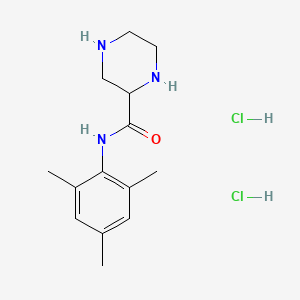
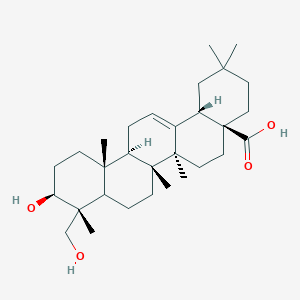
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
